N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Schiff base: This involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions.
Synthesis of the thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazide and carbon disulfide.
Coupling reactions: The final step involves coupling the Schiff base with the thiadiazole derivative under suitable conditions, often using catalysts or activating agents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the Schiff base to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(phenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- **N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to the presence of the naphthalen-1-ylmethylsulfanyl group, which may impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H24N4O3S3 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O3S3/c1-16(18-11-12-21(31-2)22(13-18)32-3)26-27-23(30)15-34-25-29-28-24(35-25)33-14-19-9-6-8-17-7-4-5-10-20(17)19/h4-13H,14-15H2,1-3H3,(H,27,30)/b26-16- |
InChI Key |
ANCYBMZNVWBZLH-QQXSKIMKSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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